N-(sec-butyl)-2-(methylamino)-N-(3-thienylmethyl)nicotinamide
Overview
Description
N-(sec-butyl)-2-(methylamino)-N-(3-thienylmethyl)nicotinamide is a useful research compound. Its molecular formula is C16H21N3OS and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.14053348 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Regulation and Cancer
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in cancer by affecting the methylation potential of cells and thus altering their epigenetic state. This leads to changes in the expression of pro-tumorigenic genes. The consumption of methyl units from S-adenosyl methionine by NNMT to produce 1-methylnicotinamide is a key mechanism contributing to the tumorigenic process, showcasing a direct link between metabolic enzyme deregulation and cancer cell methylation changes. This insight highlights the potential of targeting NNMT for cancer therapy (Ulanovskaya et al., 2013).
Hydrotropic Solubilization
Nicotinamide serves as a hydrotrope, capable of solubilizing poorly water-soluble drugs through complexation, which is crucial for enhancing the bioavailability of certain pharmaceuticals. This property is essential in pharmacology for improving drug formulations and their efficacy (Suzuki & Sunada, 1998).
Nutritional and Metabolic Implications
The metabolites of nicotinamide are linked with various physiological processes, including metabolism and nutrient digestion. Studies on these metabolites provide insights into the nutritional and metabolic implications of nicotinamide and its derivatives, which are vital for understanding their role in human health and disease (Shibata & Matsuo, 1989).
Therapeutic Applications
Research into nicotinamide derivatives, including N-(sec-butyl)-2-(methylamino)-N-(3-thienylmethyl)nicotinamide, has uncovered potential therapeutic applications across a variety of diseases. These include the modulation of metabolic diseases, cancer, and possibly other conditions where NNMT activity is a contributing factor. Developing inhibitors or modulators based on this structure could offer new avenues for treatment, showcasing the chemical's versatility beyond its primary biochemical interactions (Kannt et al., 2018).
Properties
IUPAC Name |
N-butan-2-yl-2-(methylamino)-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-12(2)19(10-13-7-9-21-11-13)16(20)14-6-5-8-18-15(14)17-3/h5-9,11-12H,4,10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMUPSNYGNABK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CSC=C1)C(=O)C2=C(N=CC=C2)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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